molecular formula C18H19NO4 B1209662 Celtisine CAS No. 91106-25-1

Celtisine

Numéro de catalogue: B1209662
Numéro CAS: 91106-25-1
Poids moléculaire: 313.3 g/mol
Clé InChI: VRFVDWALYCNYTM-LBPRGKRZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Celtisine is a naturally occurring alkaloid classified within the Cularine group, isolated from the Spanish shrub Sarcocapnos crassifolia . Structurally, it features a tetracyclic skeleton with a distinctive 7-membered oxygen-containing ring, distinguishing it from related alkaloids like Aporphines, which lack this oxygen heterocycle . Pharmacologically, this compound exhibits notable dopamine receptor affinity, making it a candidate for studying neurological disorders such as schizophrenia and Parkinson's disease . Its binding selectivity across dopamine receptor subtypes (e.g., D1, D2, D3) has been explored in preclinical models, though exact subtype preferences remain under investigation .

Propriétés

Numéro CAS

91106-25-1

Formule moléculaire

C18H19NO4

Poids moléculaire

313.3 g/mol

Nom IUPAC

(10S)-6-methoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3,5,7,14(18),15-hexaene-5,17-diol

InChI

InChI=1S/C18H19NO4/c1-19-6-5-10-3-4-13(20)18-17(10)12(19)7-11-8-16(22-2)14(21)9-15(11)23-18/h3-4,8-9,12,20-21H,5-7H2,1-2H3/t12-/m0/s1

Clé InChI

VRFVDWALYCNYTM-LBPRGKRZSA-N

SMILES

CN1CCC2=C3C1CC4=CC(=C(C=C4OC3=C(C=C2)O)O)OC

SMILES isomérique

CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4OC3=C(C=C2)O)O)OC

SMILES canonique

CN1CCC2=C3C1CC4=CC(=C(C=C4OC3=C(C=C2)O)O)OC

Synonymes

celtisine

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Celtisine belongs to a broader family of alkaloids with dopamine-modulating properties. Below, we compare its structural, pharmacological, and functional characteristics with key analogues: Cularidine , Breoganine , Phenanthrene Alkaloids , Berberine , and Tetrahydroprotoberberines (THPBs) .

Structural Comparisons

Compound Core Structure Key Features
This compound Cularine-type alkaloid Tetracyclic skeleton with 7-membered oxygen ring; resembles Aporphines
Cularidine Cularine-type alkaloid Similar to this compound but lacks specific substituents affecting receptor binding
Breoganine Cularine-type alkaloid Structural isomer of this compound; differs in hydroxylation patterns
Phenanthrene Alkaloids Phenanthrene-derived Lack nitrogen heterocycles; synthesized via Hoffmann degradation of Aporphines
Berberine Protoberberine alkaloid Isoquinoline backbone; planar structure with conjugated double bonds
THPBs Tetrahydroprotoberberine Saturated protoberberine backbone with four fused rings

Pharmacological Profiles

Compound Dopamine Receptor Activity Selectivity & Efficacy Pharmacological Applications
This compound Moderate affinity for D2-like receptors Preferential binding to striatal D2 receptors Potential antipsychotic/neuromodulator
Cularidine Weak D2 antagonist Lower striatal selectivity vs. This compound Limited preclinical data
Breoganine Mixed D1/D2 activity Context-dependent selectivity in binding assays Unexplored therapeutic potential
Phenanthrene Alkaloids High D2-like selectivity 3,4-Dihydroxy derivatives show >10x D2 vs. D1 affinity Targeted D2 modulation
Berberine Weak D1/D2 antagonist IC₅₀ >10 µM in receptor assays; broad anti-inflammatory effects Colitis, metabolic disorders
THPBs D2/D3 antagonist; weak D1 activity In vivo efficacy in rodent antipsychotic models Schizophrenia (positive symptom relief)

Key Research Findings

  • This compound vs. THPBs : While both target D2 receptors, THPBs demonstrate superior in vivo antipsychotic activity in rodent models, likely due to enhanced blood-brain barrier penetration . This compound’s oxygen ring may limit bioavailability, necessitating structural optimization.
  • This compound vs. Berberine : Berberine’s weak receptor affinity contrasts with its pleiotropic effects (e.g., anti-inflammatory, antimicrobial), whereas this compound’s narrower target profile suggests specificity for dopamine-related pathologies .
  • Cularine Group Selectivity: this compound, Cularidine, and Breoganine exhibit overlapping but distinct receptor interactions, highlighting the role of minor structural variations (e.g., hydroxylation, stereochemistry) in modulating selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Celtisine
Reactant of Route 2
Celtisine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.